molecular formula C17H20N4O B4775321 2-(4-phenyl-1-piperazinyl)-N-4-pyridinylacetamide

2-(4-phenyl-1-piperazinyl)-N-4-pyridinylacetamide

Cat. No.: B4775321
M. Wt: 296.37 g/mol
InChI Key: RJISHEZWTJQLJZ-UHFFFAOYSA-N
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Description

2-(4-phenyl-1-piperazinyl)-N-4-pyridinylacetamide is a compound that combines the pharmacologically potent amide and phenyl piperazine moieties. This compound is of significant interest due to its potential antibacterial and anticancer properties .

Preparation Methods

The synthesis of 2-(4-phenyl-1-piperazinyl)-N-4-pyridinylacetamide typically involves the following steps :

    Reaction of Anilines with Bromo Acetyl Bromide: Various un/substituted anilines are reacted with bromo acetyl bromide in an aqueous basic medium to obtain various electrophiles, 2-Bromo-N-(un/substituted)phenyl acetamides.

    Coupling with Phenyl Piperazine: These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the targeted N-(un/substituted) phenyl-2-(4-phenyl-1-piperazinyl) acetamides.

    Industrial Production: The industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-phenyl-1-piperazinyl)-N-4-pyridinylacetamide undergoes various chemical reactions :

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-phenyl-1-piperazinyl)-N-4-pyridinylacetamide has several scientific research applications :

    Chemistry: It is used in the synthesis of various derivatives for studying their chemical properties and reactivity.

    Biology: The compound is investigated for its potential antibacterial and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.

    Medicine: Due to its pharmacological properties, it is explored as a potential therapeutic agent for treating bacterial infections and cancer.

    Industry: The compound can be used in the development of new drugs and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-phenyl-1-piperazinyl)-N-4-pyridinylacetamide involves its interaction with specific molecular targets :

    Molecular Targets: The compound targets bacterial enzymes and cancer cell receptors, disrupting their normal function.

    Pathways Involved: It interferes with the DNA replication process in bacteria and induces apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

2-(4-phenyl-1-piperazinyl)-N-4-pyridinylacetamide can be compared with other similar compounds :

    Similar Compounds: Compounds such as N-(un/substituted) phenyl-2-(4-phenyl-1-piperazinyl) acetamides and substituted benzamide piperazine derivatives.

    Uniqueness: The unique combination of the amide and phenyl piperazine moieties in this compound provides it with distinct pharmacological properties, making it more effective in certain applications compared to its counterparts.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(19-15-6-8-18-9-7-15)14-20-10-12-21(13-11-20)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJISHEZWTJQLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200235
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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